4-Methyl-1,5,6,7,8,8a-hexahydro-3H-2-benzopyran-3-one
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Overview
Description
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring. This specific compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of o-acylphenylacetic acid derivatives in the presence of acetic anhydride at elevated temperatures (around 140°C). This reaction can be further optimized using reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 2-hydroxypyridine to improve yields and reduce side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran: Another benzopyran isomer with different structural features.
Galaxolide: A synthetic musk compound with a similar benzopyran core structure.
Dihydroedulan: A related compound with a similar hexahydro structure but different substituents.
Uniqueness
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- is unique due to its specific hexahydro structure and the presence of a methyl group at the fourth carbon atom. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
64884-47-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-1,5,6,7,8,8a-hexahydroisochromen-3-one |
InChI |
InChI=1S/C10H14O2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h8H,2-6H2,1H3 |
InChI Key |
XYEUXSNKBOGLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2COC1=O |
Origin of Product |
United States |
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